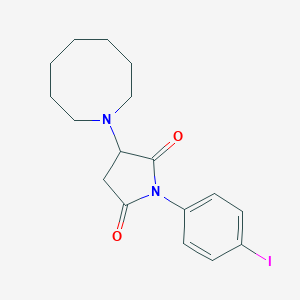

![molecular formula C22H25N3OS B303577 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303577.png)

3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as THIP, is a synthetic compound that belongs to the class of thienopyridines. THIP is a GABA(A) receptor agonist, which means it binds to and activates the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide binds to and activates the GABA(A) receptor in the brain. The GABA(A) receptor is a ligand-gated ion channel that is permeable to chloride ions. Activation of the receptor by GABA or 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide leads to an influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability.

Biochemical and Physiological Effects:

3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects in the brain. 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide enhances GABAergic neurotransmission in the brain, which can lead to anxiolytic, sedative, and anticonvulsant effects. 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has also been shown to increase slow-wave sleep and decrease REM sleep in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has several advantages and limitations for lab experiments. 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a potent and selective GABA(A) receptor agonist, which makes it a useful tool for studying the role of GABAergic neurotransmission in the brain. However, 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has a relatively short half-life and can be rapidly metabolized in the body, which can limit its usefulness in some experiments.

Orientations Futures

There are several future directions for research on 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. One potential application of 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is in the treatment of anxiety and depression. 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have anxiolytic and antidepressant effects in animal studies, and further research is needed to determine its potential therapeutic applications in humans. Another potential application of 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is in the treatment of epilepsy. 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have anticonvulsant effects in animal studies, and further research is needed to determine its potential therapeutic applications in humans. Additionally, 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide may have potential applications in the treatment of sleep disorders, such as insomnia and sleep apnea. Further research is needed to determine the efficacy and safety of 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in humans for these potential therapeutic applications.

Méthodes De Synthèse

3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Ugi reaction. The most commonly used method for synthesizing 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is the Pictet-Spengler reaction. This method involves the condensation of tryptamine with 3,4-dimethylphenylacetaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the intermediate 1,2,3,4-tetrahydro-β-carboline. The intermediate is then cyclized with 2-chloroethylamine hydrochloride and sodium hydroxide to form 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide.

Applications De Recherche Scientifique

3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, epilepsy, and sleep disorders. 3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to enhance GABAergic neurotransmission in the brain, which can lead to anxiolytic, sedative, and anticonvulsant effects.

Propriétés

Nom du produit |

3-amino-N-(3,4-dimethylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide |

|---|---|

Formule moléculaire |

C22H25N3OS |

Poids moléculaire |

379.5 g/mol |

Nom IUPAC |

6-amino-N-(3,4-dimethylphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |

InChI |

InChI=1S/C22H25N3OS/c1-13-9-10-16(11-14(13)2)24-21(26)20-19(23)17-12-15-7-5-3-4-6-8-18(15)25-22(17)27-20/h9-12H,3-8,23H2,1-2H3,(H,24,26) |

Clé InChI |

LITYLOYPSGYEMH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N)C |

SMILES canonique |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303494.png)

![6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303495.png)

![3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303497.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303500.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclohexyl-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B303504.png)

![methyl 6-amino-5-cyano-4-(5-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-2-methyl-4H-pyran-3-carboxylate](/img/structure/B303506.png)

![2-{[4-(2-furylmethylene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B303508.png)

![2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B303511.png)

![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303512.png)

![2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide](/img/structure/B303513.png)

![N-(2-bromo-4,6-difluorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B303515.png)

![2-{[5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B303516.png)

![2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303517.png)